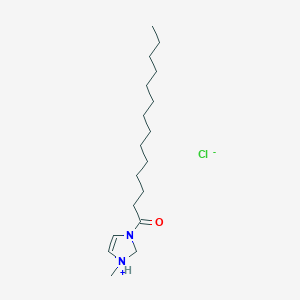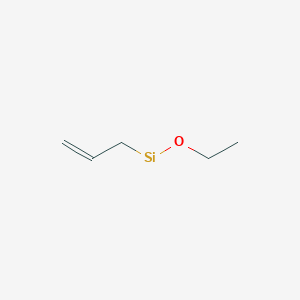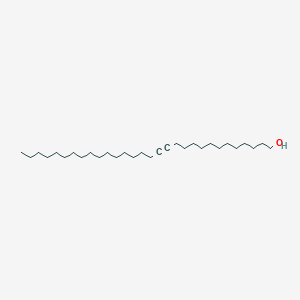
1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes an imidazole ring substituted with a methyl group and a tetradecanoyl chain, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with tetradecanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired imidazolium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cycloadditions and polymerizations.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazolium moiety can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The tetradecanoyl chain enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure with an octadecanoyl chain instead of a tetradecanoyl chain.
1-Methyl-3-dodecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure with a dodecanoyl chain.
Uniqueness: 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific chain length, which influences its physical and chemical properties, such as solubility, melting point, and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
105612-59-7 |
|---|---|
Molekularformel |
C18H35ClN2O |
Molekulargewicht |
330.9 g/mol |
IUPAC-Name |
1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)tetradecan-1-one;chloride |
InChI |
InChI=1S/C18H34N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-16-15-19(2)17-20;/h15-16H,3-14,17H2,1-2H3;1H |
InChI-Schlüssel |
MENVGXLHWOPKHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















